molecular formula C7H10O4 B1531779 3-(Carboxymethyl)cyclobutane-1-carboxylic acid CAS No. 2098129-74-7

3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1531779
CAS No.: 2098129-74-7
M. Wt: 158.15 g/mol
InChI Key: KINUPNSTKDUUJQ-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H10O4 It features a cyclobutane ring substituted with two carboxylic acid groups, one of which is attached to a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. Another method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, oxidation, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-(Carboxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those requiring a cyclobutane structure.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-(Carboxymethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where carboxylic acids play a crucial role.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Carboxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a carboxymethyl group and a carboxylic acid group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(carboxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)3-4-1-5(2-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINUPNSTKDUUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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